molecular formula C14H17N5 B156906 8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile CAS No. 129909-32-6

8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile

Cat. No.: B156906
CAS No.: 129909-32-6
M. Wt: 255.32 g/mol
InChI Key: HTAVCQFFXDQIBD-UHFFFAOYSA-N
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Description

8-tert-Butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C14H17N5 and its molecular weight is 255.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

129909-32-6

Molecular Formula

C14H17N5

Molecular Weight

255.32 g/mol

IUPAC Name

3-tert-butyl-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile

InChI

InChI=1S/C14H17N5/c1-9-11-5-6-18(14(2,3)4)13(11)19-12(17-9)10(7-15)8-16-19/h8H,5-6H2,1-4H3

InChI Key

HTAVCQFFXDQIBD-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=NN2C3=C1CCN3C(C)(C)C)C#N

Canonical SMILES

CC1=NC2=C(C=NN2C3=C1CCN3C(C)(C)C)C#N

129909-32-6

Synonyms

8-tert-butyl-6,7-dihydropyrrolo(3,2-e)-5-methylpyrazolo(1,5-a)pyrimidine-3-carbonitrile
LP 805
LP-805

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(ii-2) A mixture of 7.0 g (0.026 mol) of Compound (VI) [R2 =CH3, R3 =CN], 6 ml of triethylamine, 15 ml of tert-butylamine, 0.1 g of sodium bromide micro-powder, 2.8 g of anhydrous sodium carbonate or potassium carbonate, 30 ml of anhydrous ethanol, and 100 ml of methyl ethyl ketone was reacted at 95° C. in an oil bath for 8 hours while stirring. The reaction solution was filtered while it was warm. The filtrate was purified using chromatography according to the same method as above to obtain Compound (I) [R1 =C(CH3)3, R2 =CH3, R3 =CN] at a yield of 78.5%.
Name
Compound ( VI )
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
78.5%

Synthesis routes and methods II

Procedure details

(ii-1) 2.7 g (0.01 mol) of Compound (VI) [R2 =CH3, R3 =CN], 2 ml of triethylamine, 3.2 ml of tert-butylamine, and 15 ml of anhydrous ethanol were placed in a closed tube and heated at 85° C. in a water bath for 8 hours. Then the tube was opened, and 100 ml of methyl ethyl ketone was added to the reaction solution. The mixed solution was warmed and subjected to filtration. The filtrate was purified over a chromatographic column packed with 10 g of silica gel (pH=7, 200 mesh) using methyl ethyl ketone in advance. The eluant was then evaporated to obtain 2.4 g of 8-tert-butyl-3-cyano-6,7-dihydro-2,5-dimethyl-8H-pyrrolo[3,2-e]pyrazolo[1,5-a]pyrimidine [R1 =C(CH3)3, R2 =CH3, R3 =CN in formula (I)] (Compound 2 of this invention) as yellowish orange plate crystals having a melting point of 229°-230° C. at a yield of 80.0%.
Name
Compound ( VI )
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 88.9 g of Compound (VI) [R2 =H, R3 =CN], 33.0 g of tert-butylamine, 89 g of anhydrous potassium carbonate, and 700 ml of anhydrous dimethylformamide were stirred at room temperature overnight. To the reaction solution was added 500 ml of chloroform to remove insoluble substances by filtration. The filtrate was condensed under reduced pressure to dryness. The residue was dissolved in chloroform, washed with water, and dried over anhydrous sodium sulfate. The residue from which the solvent was evaporated was recrystallized in benzene to produce 73.6 g of 8-tert-butyl-3-cyano-6,7-dihydro-5-methyl-8H-pyrrolo [3,2-e]pyrazolo[1,5-a]pyrimidine [R1 =C(CH3)3, R2 =H, R3 =CN in formula (I)] having a melting point of 220°-224° C. at a yield of 82.8%.
Name
Compound ( VI )
Quantity
88.9 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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